3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the Methoxypyrimidine Group: This involves the methoxylation of pyrimidine derivatives under specific conditions.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate compounds to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions could occur at the oxadiazole ring or the pyrimidine group.
Substitution: The compound can participate in substitution reactions, especially at the methoxy group of the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The biological applications of this compound could include its use as a probe in biochemical assays or as a potential therapeutic agent due to its structural similarity to known bioactive molecules.
Medicine
In medicinal chemistry, 3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole could be investigated for its potential as a drug candidate. Its diverse functional groups suggest it could interact with various biological targets.
Industry
Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety could be involved in π-π interactions, while the oxadiazole ring might participate in hydrogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole: Lacks the methoxypyrimidine group.
5-(2-Methoxypyrimidin-5-yl)-1,2,4-oxadiazole: Lacks the benzo[d][1,3]dioxole moiety.
3-(Benzo[d][1,3]dioxol-5-yl)-5-(pyrimidin-5-yl)-1,2,4-oxadiazole: Lacks the methoxy group.
Uniqueness
The presence of both the benzo[d][1,3]dioxole and methoxypyrimidine groups in 3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole makes it unique. This combination of functional groups could confer distinct chemical and biological properties, making it a compound of interest for further research.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c1-19-14-15-5-9(6-16-14)13-17-12(18-22-13)8-2-3-10-11(4-8)21-7-20-10/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVMRLVOCCOXFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.